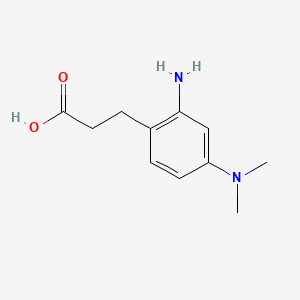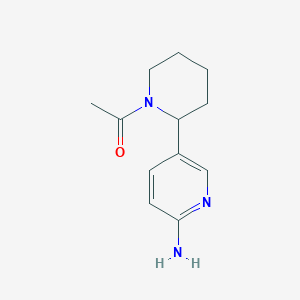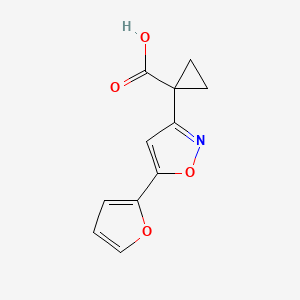
benzene-1,2,4-triamine;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzène-1,2,4-triamine ; trichlorhydrate, également connu sous le nom de 1,2,4-triaminobenzène trichlorhydrate, est un composé organique de formule moléculaire C6H12Cl3N3. Il s'agit d'un dérivé du benzène, où trois atomes d'hydrogène sont remplacés par des groupes amino (-NH2) aux positions 1, 2 et 4, et il est stabilisé par trois molécules de chlorhydrate (HCl). Ce composé est d'un intérêt significatif en raison de ses applications dans divers domaines, y compris la chimie, la biologie et l'industrie .
Méthodes De Préparation
La synthèse du benzène-1,2,4-triamine ; trichlorhydrate implique généralement l'hydrogénation catalytique de la 2,4-dinitroaniline. Ce processus est effectué en présence d'un catalyseur, tel que le palladium sur charbon (Pd/C), et sous atmosphère d'hydrogène gazeux (H2). La réaction est conduite en milieu aqueux contenant un acide mono- ou di-carboxylique pour obtenir un rendement et une pureté élevés . Les méthodes de production industrielle peuvent impliquer des processus d'hydrogénation catalytique similaires, mais à plus grande échelle, assurant la conversion efficace des matières premières en produit souhaité.
Analyse Des Réactions Chimiques
Le benzène-1,2,4-triamine ; trichlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés nitro ou nitroso correspondants.
Réduction : Il peut être réduit davantage pour former des dérivés aminés plus stables.
Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile, où ils sont remplacés par d'autres groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium (KMnO4) et des réducteurs tels que le borohydrure de sodium (NaBH4). .
Applications de la recherche scientifique
Le benzène-1,2,4-triamine ; trichlorhydrate a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de colorants, de pigments et d'autres composés organiques.
Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et des interactions protéiques.
Médecine : Il sert de précurseur au développement d'agents pharmaceutiques ayant des effets thérapeutiques potentiels.
Industrie : Il est utilisé dans la production de polymères, de résines et d'autres matériaux ayant des propriétés spécifiques .
Mécanisme d'action
Le mécanisme d'action du benzène-1,2,4-triamine ; trichlorhydrate implique son interaction avec des cibles moléculaires, telles que les enzymes et les récepteurs. Les groupes amino du composé peuvent former des liaisons hydrogène et d'autres interactions avec les sites actifs des enzymes, modulant ainsi leur activité. Cette interaction peut entraîner des modifications des voies biochimiques et des processus cellulaires, contribuant aux effets du composé .
Applications De Recherche Scientifique
Benzene-1,2,4-triamine;trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties .
Mécanisme D'action
The mechanism of action of benzene-1,2,4-triamine;trihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, contributing to the compound’s effects .
Comparaison Avec Des Composés Similaires
Le benzène-1,2,4-triamine ; trichlorhydrate peut être comparé à d'autres composés similaires, tels que le benzène-1,3,5-triamine trichlorhydrate et le benzène-1,2,4,5-tétramine tétrachlorhydrate. Si tous ces composés contiennent plusieurs groupes amino attachés à un cycle benzénique, leurs positions spécifiques et le nombre de groupes amino confèrent des propriétés et une réactivité uniques. Par exemple, le benzène-1,3,5-triamine trichlorhydrate a des groupes amino aux positions 1, 3 et 5, ce qui peut conduire à un comportement chimique et à des applications différents de ceux du benzène-1,2,4-triamine ; trichlorhydrate .
Propriétés
Formule moléculaire |
C6H12Cl3N3 |
|---|---|
Poids moléculaire |
232.5 g/mol |
Nom IUPAC |
benzene-1,2,4-triamine;trihydrochloride |
InChI |
InChI=1S/C6H9N3.3ClH/c7-4-1-2-5(8)6(9)3-4;;;/h1-3H,7-9H2;3*1H |
Clé InChI |
NOZDKQWTDYQXDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)N)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)



![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)

![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)


